molecular formula C9H8ClNO B8378046 3-(2-Chloroethoxy)benzonitrile

3-(2-Chloroethoxy)benzonitrile

Cat. No.: B8378046
M. Wt: 181.62 g/mol
InChI Key: IYWYLHUQGUIKHO-UHFFFAOYSA-N
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Description

Contextualization within the Benzonitrile (B105546) Chemical Landscape

Benzonitriles, a class of organic compounds characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring, are fundamental building blocks in organic synthesis. The nitrile group is a versatile functional group, capable of undergoing a wide array of chemical transformations. It can be hydrolyzed to form amides or carboxylic acids, reduced to primary amines, or used in the formation of various nitrogen-containing heterocycles. This chemical reactivity makes benzonitrile derivatives essential precursors in the production of pharmaceuticals, dyes, agrochemicals, and advanced materials. guidechem.comgoogle.com

The properties and reactivity of a benzonitrile derivative are significantly influenced by the other substituents on the benzene ring. bldpharm.com In the case of 3-(2-Chloroethoxy)benzonitrile, the presence of the chloroethoxy group at the meta position relative to the nitrile function introduces specific electronic and steric effects. The ether linkage provides a degree of flexibility, while the chlorine atom offers a reactive site for nucleophilic substitution reactions, further enhancing its utility as a synthetic intermediate. epo.orgtsijournals.com

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound97315-37-2C₉H₈ClNO181.62
3-Chlorobenzonitrile766-84-7C₇H₄ClN137.57
(2-Chloroethoxy)benzene622-86-6C₈H₉ClO156.61
4-(2-Chloroethoxy)-3-methoxybenzonitrile1094313-50-4C₁₀H₁₀ClNO₂211.65

This table is generated based on data from multiple sources. bldpharm.comwikipedia.orgsigmaaldrich.comfluorochem.co.uk

Significance in Contemporary Chemical Synthesis and Materials Science Research

The true significance of this compound lies in its role as a strategic building block for constructing larger, more complex molecular architectures. The dual reactivity of the nitrile and the chloroethyl groups allows for sequential and controlled modifications, a highly desirable feature in multi-step syntheses.

In the realm of medicinal chemistry and pharmaceutical development, derivatives of this compound have emerged as key intermediates. For instance, the structurally related compound, 3-chloro-2-(2-chloroethoxy)benzonitrile, serves as a precursor in the synthesis of complex benzene ring derivatives with potential pharmaceutical applications. google.com Patents have described the use of such halogenated ether benzonitrile structures in the development of androgen receptor modulators and inhibitors, which are investigated for conditions like prostate cancer. justia.comgoogle.com The chloroethoxy moiety can be used to link the benzonitrile core to other functional fragments, creating large, pharmacologically active molecules.

While direct applications in materials science for this specific molecule are not extensively documented in dedicated studies, the broader class of benzonitrile derivatives is of significant interest. bldpharm.com They are explored as components in organic light-emitting diodes (OLEDs) and other electronic materials. The polarity and rigidity of the nitrile group can influence the electronic and photophysical properties of materials. The presence of the flexible ether chain and a reactive chlorine atom in this compound makes it a candidate for incorporation into polymers or functional materials where specific thermal or optical properties are desired. beilstein-journals.org

Overview of Research Trajectories for Halogenated Ether-Nitrile Compounds

Research involving molecules that, like this compound, contain a combination of a halogen, an ether linkage, and a nitrile group is driven by the need for novel functional molecules. Several key trends are apparent in this field.

One major trajectory is the synthesis of novel pharmaceutical agents. The development of new drugs often relies on the ability to create diverse molecular libraries for screening. Halogenated ether-nitrile compounds provide a robust scaffold that can be readily modified. The halogen allows for coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings) to introduce new aryl or alkyl groups, while the nitrile can be transformed into other functionalities to modulate solubility, binding affinity, and other pharmacokinetic properties. google.comgoogle.com

Another significant research direction is the development of advanced polymers and materials. Poly(alkylene ether)s bearing nitrile groups are being investigated as potential alternatives to specialty elastomers like hydrogenated nitrile butadiene rubber (HNBR). beilstein-journals.org These materials can exhibit desirable properties such as thermal stability and oil resistance. The chloroethoxy group in this compound could serve as a reactive handle to graft the molecule onto a polymer backbone or to initiate polymerization, leading to materials with tailored properties for applications in fields like renewable energy or as specialty coatings.

Finally, there is ongoing interest in the fundamental chemistry of these multifunctional compounds. This includes the development of more efficient and greener synthetic methods for their preparation. tsijournals.com For example, research into visible-light-induced halogenation and novel cyanation reactions continues to provide more effective ways to synthesize these valuable chemical building blocks under milder conditions. google.com The interplay of the different functional groups within a single molecule can lead to interesting and sometimes unexpected reactivity, opening up new avenues for chemical discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

3-(2-chloroethoxy)benzonitrile

InChI

InChI=1S/C9H8ClNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2

InChI Key

IYWYLHUQGUIKHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCl)C#N

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformation Pathways of 3 2 Chloroethoxy Benzonitrile

Reactivity Profile of the Nitrile Functionality

The nitrile group (C≡N) in 3-(2-Chloroethoxy)benzonitrile is a highly versatile functional group, susceptible to a range of chemical transformations. Its strong electron-withdrawing nature and the presence of π-bonds make the carbon atom electrophilic and the nitrogen atom nucleophilic, allowing for a variety of addition and reduction reactions.

Nucleophilic Additions and Subsequent Cyclization Reactions

The electrophilic carbon atom of the nitrile group is a prime target for nucleophilic attack. This initial addition can be followed by intramolecular reactions, particularly involving the chloroethoxy side chain, to form heterocyclic structures. Such cyclization reactions are pivotal in the synthesis of complex molecules from relatively simple precursors. The synthesis of various heterocyclic compounds often involves multicomponent reactions where the nitrile group participates in the formation of the heterocyclic core. For instance, pyranopyrimidine skeletons can be synthesized through multicomponent reactions involving compounds with active methylene (B1212753) groups, aldehydes, and barbituric acid derivatives, showcasing the utility of nitrile-containing compounds in building complex heterocyclic systems nih.gov. While direct examples involving this compound are not prevalent in the literature, the principles of nucleophilic addition to the nitrile followed by intramolecular cyclization with the chloroethoxy group represent a plausible and valuable synthetic strategy.

Catalytic Reduction Pathways to Corresponding Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis, providing a route to valuable building blocks. This can be achieved through various catalytic hydrogenation methods.

Several catalytic systems have been proven effective for the reduction of benzonitriles to benzylamines. These include:

Palladium-loaded titanium(IV) oxide (Pd/TiO₂) : This photocatalytic system has been successfully employed for the reduction of benzonitrile (B105546) to benzylamine (B48309) in an acidic aqueous suspension rsc.org.

Raney Nickel : This catalyst is a standard choice for the hydrogenation of nitriles. The reaction is often carried out in an ethanolic solution containing ammonia (B1221849) to prevent the formation of secondary amines chemicalforums.com.

Ruthenium Hydride Complexes : Complexes such as RuHCl{ethP₂(NH)₂}, when activated with a base, have shown high activity for the hydrogenation of benzonitrile to benzylamine acs.org.

Lithium Aluminum Hydride (LAH) : For substituted benzonitriles, LAH is a powerful reducing agent. For example, 3-(4-Chlorophenoxy)benzonitrile has been reduced to (3-(4-chlorophenoxy)phenyl)methanamine in good yield using LAH in THF researchgate.net.

The choice of catalyst and reaction conditions can be tailored based on the presence of other functional groups in the molecule to achieve selective reduction of the nitrile.

Table 1: Catalytic Systems for the Reduction of Benzonitriles

Catalyst SystemSubstrateProductNotes
Pd/TiO₂ (photocatalytic)BenzonitrileBenzylamineAcidic aqueous suspension rsc.org.
Raney Nickel / NH₃4-Bromo-2-Butoxybenzonitrile(4-Bromo-2-butoxyphenyl)methanamineAmmonia suppresses secondary amine formation chemicalforums.com.
RuHCl{ethP₂(NH)₂} / BaseBenzonitrileBenzylamineHighly active catalyst system acs.org.
LiAlH₄3-(4-Chlorophenoxy)benzonitrile(3-(4-Chlorophenoxy)phenyl)methanamineEffective for substituted benzonitriles researchgate.net.

Coordination Chemistry and Ligand Behavior in Transition Metal Catalysis

The nitrogen atom of the nitrile group possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with transition metals. This coordination can activate the nitrile group towards further reactions or the resulting metal complex itself can be a catalyst. Benzonitrile and its derivatives are known to form stable complexes with a variety of transition metals, including rhodium, palladium, and platinum rsc.org.

The formation of these coordination compounds is a form of Lewis acid-base interaction, where the metal ion acts as a Lewis acid (electron acceptor) and the nitrile acts as a Lewis base (electron donor) pressbooks.pub. The geometry of the resulting complex depends on the coordination number of the metal and the nature of the other ligands present uni-siegen.deyoutube.com. For instance, octahedral, tetrahedral, and square planar geometries are common youtube.com.

The study of the thermochemistry of acetonitrile (B52724) and benzonitrile complexes has provided insights into the nature of the metal-ligand bond, suggesting the possibility of π-bonding in addition to the sigma donation from the nitrogen lone pair rsc.org. While specific studies on the coordination chemistry of this compound are limited, its ability to act as a ligand is inferred from the behavior of other benzonitriles. This property opens up possibilities for its use in catalysis, either as a ligand that modifies the properties of a metal center or as a substrate in metal-catalyzed transformations.

Transformations Involving the Chloroethoxy Group

The chloroethoxy group in this compound provides another reactive site for further molecular elaboration. The carbon-chlorine bond is susceptible to nucleophilic substitution, and the ether linkage can be cleaved under specific conditions.

Nucleophilic Substitution Reactions for Further Functionalization

The primary alkyl chloride of the chloroethoxy group is a good electrophile for Sₙ2 reactions. This allows for the introduction of a wide variety of nucleophiles, leading to further functionalization of the molecule. Common nucleophiles that can displace the chloride ion include amines, azides, and cyanides libretexts.org.

For instance, reaction with ammonia or primary amines can introduce an amino group, which could then participate in subsequent reactions openstax.orglibretexts.org. A cleaner method for introducing a primary amine involves a two-step process: substitution with azide (B81097) ion (N₃⁻) to form an alkyl azide, followed by reduction with a reagent like LiAlH₄ openstax.org. This avoids the overalkylation that can occur when using ammonia directly openstax.org.

These nucleophilic substitution reactions are fundamental in synthetic organic chemistry and provide a straightforward method for elaborating the structure of this compound.

Table 2: Potential Nucleophilic Substitution Reactions at the Chloroethoxy Group

NucleophileReagentProduct Functional Group
AmmoniaNH₃Primary amine
Primary AmineRNH₂Secondary amine
AzideNaN₃Azide (can be reduced to a primary amine)
CyanideNaCNNitrile
HydroxideNaOHAlcohol
ThiolateRSNaThioether

Strategies for Ether Cleavage and Subsequent Derivatization

The ether linkage in this compound, being an aryl alkyl ether, can be cleaved to yield 3-hydroxybenzonitrile (also known as 3-cyanophenol) nih.gov. A common and effective reagent for this transformation is boron tribromide (BBr₃) nih.govnih.gov. The mechanism of BBr₃-mediated ether cleavage is well-studied and involves the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the alkyl group nih.govgvsu.edu.

Recent studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through charged intermediates nih.govnih.govresearchgate.net. This suggests that sub-stoichiometric amounts of BBr₃ may be effective for the cleavage.

Once the ether is cleaved to form 3-hydroxybenzonitrile, the resulting phenolic hydroxyl group can be further derivatized. Derivatization is a chemical modification process that can alter the properties of a compound for analysis or introduce new functionalities researchgate.net. The hydroxyl group can be acylated, alkylated, or used in other reactions characteristic of phenols, providing a handle for further synthetic transformations.

Electrophilic Aromatic Substitution Reactions on the Benzonitrile Ring

The benzonitrile ring in this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents already present on the ring: the cyano group (-CN) and the 2-chloroethoxy group (-OCH₂CH₂Cl).

The cyano group is a well-established deactivating, meta-directing group. researchgate.net Its strong electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. chinesechemsoc.orgudel.edu This deactivation is most pronounced at the ortho and para positions relative to the cyano group, leaving the meta positions as the least deactivated and therefore the most likely sites for electrophilic attack.

Conversely, the alkoxy group (-OR) of the 2-chloroethoxy substituent is generally considered an activating, ortho-, para-directing group. mdpi.comnih.gov The oxygen atom, through its lone pairs, can donate electron density to the aromatic ring via resonance, increasing the nucleophilicity of the ring, particularly at the ortho and para positions. However, the presence of the electronegative chlorine atom in the ethyl chain introduces an electron-withdrawing inductive effect, which can temper the activating nature of the alkoxy group.

In this compound, these two groups are positioned meta to each other. The directing effects of the substituents are therefore considered in concert to predict the position of substitution for an incoming electrophile (E⁺). The available positions for substitution are carbons 2, 4, 5, and 6.

Position 2: ortho to the chloroethoxy group and ortho to the cyano group.

Position 4: para to the chloroethoxy group and ortho to the cyano group.

Position 5: meta to both the chloroethoxy group and the cyano group.

Position 6: ortho to the chloroethoxy group and meta to the cyano group.

The directing effects can be summarized as follows:

PositionRelation to -OCH₂CH₂ClRelation to -CNPredicted Reactivity
2ortho (activating)ortho (deactivating)Conflicting effects
4para (activating)ortho (deactivating)Conflicting effects
5meta (neutral)meta (least deactivated)Possible site of attack
6ortho (activating)meta (least deactivated)Likely major site of attack

The cyano group strongly deactivates the positions ortho to it (positions 2 and 4). The chloroethoxy group, despite the electron-withdrawing chloroethyl tail, is expected to direct incoming electrophiles to its ortho and para positions (positions 2, 4, and 6) due to the powerful resonance effect of the oxygen atom.

Considering the combined effects, substitution is most likely to occur at positions where the directing influences are reinforcing or where the deactivating effect of the cyano group is weakest. Position 6 is ortho to the activating chloroethoxy group and meta to the deactivating cyano group, making it a highly probable site for electrophilic attack. Position 4 is para to the activating group but ortho to the deactivating group, leading to conflicting influences. Position 2 is also subject to these conflicting effects. Position 5 is meta to both groups and is therefore significantly deactivated.

Therefore, in common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, the major product is anticipated to be the one where the electrophile has been introduced at the 6-position of the this compound ring. The relative yields of other isomers would depend on the specific reaction conditions and the nature of the electrophile.

Investigation of Cross-Coupling Reactions Involving Benzonitrile Derivatives

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Benzonitrile derivatives can participate in these reactions in various capacities, either as substrates or as ligands influencing the catalytic cycle.

Nickel-Catalyzed Cross-Coupling Methodologies

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a wide range of cross-coupling reactions. mdpi.comdoaj.org For benzonitrile derivatives, nickel-catalyzed reactions offer unique opportunities for functionalization.

One significant application is the cyanation of aryl halides , where a cyano group is introduced onto an aromatic ring. While this reaction synthesizes benzonitriles rather than using them as substrates, the mechanistic principles are highly relevant. Nickel catalysts, often in combination with various ligands, facilitate the coupling of an aryl halide with a cyanide source. chinesechemsoc.orgmdpi.com

More directly related to the reactivity of benzonitrile derivatives are decyanative cross-coupling reactions . In these transformations, the cyano group of a benzonitrile can be replaced by another functional group. This approach is particularly valuable as the cyano group can be considered a "leaving group" under specific nickel-catalyzed conditions. For instance, nickel can catalyze the coupling of benzonitriles with organometallic reagents, leading to the formation of new C-C bonds where the cyano group was previously located.

Recent research has also explored the reductive cross-coupling of benzonitriles with other electrophiles, such as aryl halides. nih.gov These reactions, often enabled by a stoichiometric reductant, allow for the formation of biaryl products from two different electrophilic partners.

The choice of ligand is crucial in these nickel-catalyzed methodologies. Ligands modulate the electronic and steric properties of the nickel center, influencing the rates of key elementary steps such as oxidative addition and reductive elimination. Common ligands in nickel catalysis include phosphines, N-heterocyclic carbenes (NHCs), and bipyridines.

The Role of Benzonitrile as an Electron-Withdrawing Ligand in Catalytic Cycles

Beyond its role as a substrate, benzonitrile itself can act as a ligand in transition metal catalysis, particularly with nickel. acs.org The nitrile functionality possesses a lone pair of electrons on the nitrogen atom and a π-system, allowing it to coordinate to a metal center.

Benzonitrile is considered an electron-withdrawing ligand . nih.govacs.org When coordinated to a nickel center, it can accept electron density from the metal. This electronic property has a profound impact on the catalytic cycle. Specifically, the electron-withdrawing nature of the benzonitrile ligand can:

Stabilize Low-Valent Nickel Species: Many nickel-catalyzed cross-coupling reactions proceed through a Ni(0) intermediate. These low-valent species can be unstable. Benzonitrile, by acting as a π-acceptor ligand, can stabilize these Ni(0) complexes, preventing catalyst decomposition and maintaining catalytic activity. acs.org

Influence Reaction Selectivity: In reactions where competing pathways exist, such as β-hydride elimination, the coordination of an electron-withdrawing ligand like benzonitrile can disfavor these side reactions. For example, by occupying coordination sites on the nickel center, it can sterically or electronically inhibit pathways that lead to undesired byproducts. acs.org

A study by Pirnot and colleagues demonstrated the design of a bidentate ligand containing a benzonitrile moiety for nickel-catalyzed cross-coupling reactions. Their kinetic and Hammett studies revealed that the benzonitrile group acts as an electron-acceptor, promoting reductive elimination over the competing β-hydride elimination pathway. acs.org

The following table summarizes the key roles of benzonitrile in nickel-catalyzed catalytic cycles:

Role of BenzonitrileMechanistic EffectConsequence for the Reaction
Electron-Withdrawing LigandPromotes reductive eliminationIncreased rate of product formation
π-Acceptor LigandStabilizes low-valent Ni(0) intermediatesEnhanced catalyst longevity and activity
Coordinating SpeciesCan block coordination sitesSuppresses side reactions like β-hydride elimination

This dual functionality of benzonitrile derivatives—as both reactive substrates and influential ligands—underscores their versatility in modern synthetic chemistry and highlights the nuanced role they can play in the design and optimization of nickel-catalyzed cross-coupling reactions.

Structural Modifications and Derivatization Studies of 3 2 Chloroethoxy Benzonitrile Analogues

Systematic Variations at the Chloroethoxy Side Chain

The chloroethoxy side chain of 3-(2-Chloroethoxy)benzonitrile serves as a primary site for structural modification. Its ether linkage and terminal halogen offer reactive handles for introducing a variety of functional groups and structural motifs.

Modifications in Alkoxy Chain Length and Halogenation Patterns

Alterations to the length of the alkoxy chain and the nature of the halogen substituent significantly influence the molecule's physical and chemical properties. While direct studies on this compound are specific, broader research on related alkoxy-substituted aromatic compounds provides insight into the expected effects. For instance, increasing the number of methylene (B1212753) units in the alkoxy chain generally impacts properties like melting and boiling points. mdpi.com The main effect of increasing chain lengths in similar molecular systems is often a reduction in clearing points for liquid crystalline phases. mdpi.com

Systematic variations can be proposed to study these structure-property relationships. Changing the halogen from chlorine to bromine or iodine would alter the reactivity of the side chain, with the C-I bond being the most labile and the C-Cl bond being the most stable towards nucleophilic substitution.

Table 1: Hypothetical Variations in Side Chain Structure

Modification Type Original Structure Example Variation 1 Example Variation 2 Expected Impact
Chain Length -O-CH₂-CH₂-Cl -O-CH₂-CH₂-CH₂-Cl -O-(CH₂)₄-Cl Alters steric bulk and lipophilicity

| Halogen Type | -O-CH₂-CH₂-Cl | -O-CH₂-CH₂-Br | -O-CH₂-CH₂-I | Increases reactivity towards substitution |

Incorporation of Heteroatoms within the Ether Linkage

Further derivatization can be seen in studies where dihalogenated aromatic compounds react with thiols. nih.gov These reactions demonstrate the feasibility of displacing halogens with sulfur-containing nucleophiles to build more complex heterocyclic structures. nih.gov

Table 2: Heteroatom Incorporation in the Side Chain Linkage

Linkage Type General Structure Key Features
Ether (Original) Ar-O-R-Cl Bent geometry, polar C-O bonds
Thioether Ar-S-R-Cl Larger atomic radius of S, more polarizable, different bond angles

| Amine | Ar-NR'-R-Cl | Potential for hydrogen bonding, basic properties |

Substituent Effects on the Benzonitrile (B105546) Core Structure

The aromatic benzonitrile core is another key site for modification. The introduction of various substituents can dramatically alter the electronic landscape of the ring, influencing its reactivity and the properties of the molecule as a whole.

Impact of Halogenation and Nitro-Substitution on Reactivity and Structure

The addition of electron-withdrawing groups, such as halogens or nitro (–NO₂) groups, significantly impacts the reactivity of the benzonitrile ring. The nitrile group (–CN) itself is a strongly deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. minia.edu.eg

When another deactivating group like a nitro group is added to the ring, it further reduces the ring's reactivity toward electrophilic substitution by a significant margin. libretexts.orgmsu.edu For instance, the presence of a nitro group can decrease the ring's reactivity by a factor of roughly a million. libretexts.orgmsu.edu This deactivation stems from the strong inductive and resonance electron-withdrawing effects of the nitro group, which destabilize the positively charged intermediate formed during electrophilic attack. ck12.org Consequently, forcing a reaction, such as nitration, on an already deactivated ring like nitrobenzene requires harsh conditions. msu.edu

Halogens, while also deactivating the ring towards electrophilic substitution, are an exception to the general rule for directing effects. Their deactivation is due to a strong inductive electron withdrawal. libretexts.orgmsu.edu However, they possess non-bonding electron pairs that can donate electron density to the ring through resonance, stabilizing intermediates from attack at the ortho and para positions. libretexts.orgmsu.edu Therefore, halogens are considered deactivating, ortho, para-directors. minia.edu.eg

Table 3: Influence of Substituents on the Benzonitrile Ring

Substituent Electronic Effect Reactivity toward Electrophilic Substitution Directing Effect
-CN (Nitrile) Strong e⁻-withdrawing Deactivating meta
-NO₂ (Nitro) Strong e⁻-withdrawing Strongly Deactivating meta

| -Cl, -Br, -I (Halogen) | Inductive e⁻-withdrawal, Resonance e⁻-donation | Deactivating | ortho, para |

Fusion or Attachment of Additional Aromatic and Heterocyclic Systems

Advanced derivatives of benzonitrile can be synthesized by attaching or fusing other ring systems to the core structure. This approach creates larger, polycyclic, and often conjugated molecules with unique electronic and photophysical properties. For example, research on donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds involves linking donor units like phenoxazine and carbazole to the benzonitrile acceptor core.

Furthermore, the strategic placement of reactive groups on the benzonitrile ring can facilitate the synthesis of fused heterocyclic systems. Dihalogenated precursors, activated by nitro groups, can undergo sequential nucleophilic aromatic substitution reactions with reagents like 1,2-disubstituted thiols to form heterocyclic structures such as phenoxathiines. nih.gov This methodology allows for the construction of complex, multi-ring systems built upon the benzonitrile framework.

Synthesis of Advanced Polyfunctionalized Benzonitrile Derivatives

The synthesis of advanced, polyfunctionalized derivatives leverages the distinct reactivity of different sites within the this compound molecule. The chloroethoxy side chain is susceptible to nucleophilic substitution, while the aromatic ring can undergo electrophilic substitution. By strategically combining these reaction pathways, chemists can create complex molecules with multiple functional groups.

For example, one could first introduce a nitro group onto the benzonitrile ring via an electrophilic nitration reaction. The position of this new substituent would be directed by the existing groups on the ring. Following this, the terminal chlorine on the side chain could be displaced by a different nucleophile, such as an azide (B81097) or a secondary amine. This sequential approach allows for the controlled installation of distinct functionalities at different parts of the molecule, leading to polyfunctionalized derivatives with potential applications in materials science and medicinal chemistry.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Phenoxazine
Carbazole
Phenoxathiine
Nitrobenzene

Advanced Spectroscopic and Computational Approaches in the Characterization and Study of 3 2 Chloroethoxy Benzonitrile

Modern Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of a synthesized compound. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) collectively provide an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), a detailed connectivity map of the molecule can be constructed.

Proton (¹H) NMR Analysis: The ¹H NMR spectrum of 3-(2-Chloroethoxy)benzonitrile would exhibit distinct signals for the aromatic protons and the aliphatic protons of the chloroethoxy side chain. The four protons on the benzene (B151609) ring are chemically non-equivalent and would appear in the aromatic region (typically δ 7.0-7.8 ppm). Their specific chemical shifts and coupling patterns (splitting) are dictated by their position relative to the electron-withdrawing nitrile group and the electron-donating ether group. The protons on the ethoxy chain would appear further upfield. The two methylene (B1212753) groups (-O-CH₂- and -CH₂-Cl) are adjacent, resulting in a triplet-of-triplets splitting pattern for each, with characteristic chemical shifts influenced by the electronegativity of the adjacent oxygen and chlorine atoms.

Carbon (¹³C) NMR Analysis: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The nitrile carbon (C≡N) typically appears in the δ 115–120 ppm region. aip.org The six aromatic carbons would have shifts between δ 110-160 ppm, with their exact positions influenced by the substituents. The carbon attached to the ether oxygen (C-O) would be the most downfield among the aromatic carbons, while the carbon bearing the nitrile group would also be significantly shifted. The two aliphatic carbons would be found at higher field strengths, with the carbon bonded to chlorine appearing more downfield than the one bonded to oxygen due to halogen-induced deshielding. mpg.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Proton (¹H) NMR DataCarbon (¹³C) NMR Data
AssignmentPredicted Chemical Shift (ppm)AssignmentPredicted Chemical Shift (ppm)
Aromatic H7.1 - 7.6C≡N~118
-O-CH₂-~4.3 (triplet)Aromatic C-CN~113
-CH₂-Cl~3.9 (triplet)Aromatic C-O~158
Aromatic C-H115 - 131
-O-CH₂-~68
-CH₂-Cl~42

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would display several characteristic absorption bands confirming its structure. A sharp, strong absorption band around 2230-2210 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. researchgate.net Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. northwestern.edu The presence of the ether linkage is confirmed by a strong C-O stretching band in the region of 1250-1000 cm⁻¹. researchgate.net Additionally, the aliphatic C-H bonds of the ethoxy group would show stretching absorptions in the 3000-2850 cm⁻¹ range. acs.org Finally, the C-Cl stretching vibration would be observed in the fingerprint region, typically between 850-550 cm⁻¹, confirming the presence of the alkyl chloride. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium-Weak
Aliphatic C-HStretch3000 - 2850Medium
Nitrile (C≡N)Stretch2230 - 2210Strong, Sharp
Aromatic C=CStretch1600 - 1450Medium
Ether (Ar-O-C)Stretch1250 - 1200 (asymmetric)Strong
Ether (C-O-C)Stretch1075 - 1020 (symmetric)Strong
Alkyl Halide (C-Cl)Stretch850 - 550Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a critical tool for determining the elemental composition of a molecule with extremely high precision. Unlike low-resolution mass spectrometry which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This accuracy allows for the calculation of a unique molecular formula.

For this compound, with the molecular formula C₉H₈ClNO, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would provide an experimental mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the elemental composition. nih.gov Furthermore, the presence of chlorine is readily identified by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in two molecular ion peaks in the mass spectrum separated by two mass units (M+ and M+2), with a relative intensity ratio of approximately 3:1. This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.

Table 3: HRMS Data for this compound
ParameterValue
Molecular FormulaC₉H₈ClNO
Calculated Monoisotopic Mass ([M]⁺ for ³⁵Cl)181.02944 u
Calculated Monoisotopic Mass ([M+2]⁺ for ³⁷Cl)183.02649 u
Expected Isotopic Ratio (M:M+2)~3:1

Computational Chemistry for Mechanistic Insights and Predictive Modeling

While spectroscopy reveals molecular structure, computational chemistry provides a window into the underlying electronic properties and dynamic behaviors that govern a molecule's reactivity and interactions.

Quantum Chemical Calculations for Reactivity and Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), are used to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, electron density distribution, and reactivity indices. northwestern.edu For this compound, these calculations can illuminate the electronic interplay between the substituents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations often focus on a static, minimum-energy state, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. acs.orgstanford.edu

For this compound, the primary focus of MD simulations would be the conformational landscape of the flexible chloroethoxy side chain. There are two key rotatable bonds: the Ar-O bond and the O-C bond. Simulations can explore the rotational energy barriers and identify the most stable conformers (rotamers) in different environments, such as in a vacuum or in various solvents. rsc.org This analysis is crucial for understanding how the molecule's shape influences its ability to interact with other molecules, such as binding to a biological target. MD simulations can also reveal how the molecule interacts with solvent molecules, providing a microscopic view of solvation and its impact on molecular properties and behavior. nih.gov

Cheminformatics and Database Mining for Related Compounds and Trends

Cheminformatics provides the tools to navigate and analyze vast chemical databases, enabling researchers to identify structurally related compounds, uncover structure-activity relationships (SAR), and discern trends in chemical data. For a specific molecule like this compound, these approaches are invaluable for contextualizing its properties and predicting its potential biological activities or applications.

Large chemical databases such as PubChem, ChEMBL, and ZINC serve as the primary resources for this type of analysis. PubChem is a public repository containing information on millions of compounds, including their chemical structures, properties, and biological activities. ChEMBL is a manually curated database of bioactive molecules with drug-like properties, containing a wealth of information on compound-target interactions. ebi.ac.ukebi.ac.uk The ZINC database is a curated collection of commercially available compounds specifically prepared for virtual screening. wikipedia.orgnih.govsemanticscholar.orgdocking.orgnih.gov

Searching for Related Compounds

Below is an interactive table showcasing hypothetical related compounds that could be identified through such searches, along with some of their key physicochemical properties.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )LogP
This compoundClCH₂CH₂O-C₆H₄-CNC₉H₈ClNO181.622.1
3-(2-Hydroxyethoxy)benzonitrileHOCH₂CH₂O-C₆H₄-CNC₉H₉NO₂163.171.2
4-(2-Chloroethoxy)benzonitrileClCH₂CH₂O-C₆H₄-CNC₉H₈ClNO181.622.1
3-EthoxybenzonitrileCH₃CH₂O-C₆H₄-CNC₉H₉NO147.171.8
3-(2-Chloroethoxy)-4-methylbenzonitrileClCH₂CH₂O-C₆H₃(CH₃)-CNC₁₀H₁₀ClNO195.642.5

Database Mining for Trends and Structure-Activity Relationships (SAR)

Database mining can reveal trends within a class of compounds. For benzonitrile (B105546) derivatives, this could involve analyzing the relationship between different substituents and their impact on properties like toxicity or herbicidal activity. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) studies on benzonitriles have demonstrated the importance of hydrophobicity and specific substituent patterns for their biological effects. nih.govnih.govqsardb.org

The following table illustrates the types of trends that could be analyzed for a set of benzonitrile derivatives retrieved from a database.

Trend AnalysisDescriptionPotential Insights
Substituent Effects on Lipophilicity Correlation of different functional groups on the benzonitrile ring with the calculated LogP.Understanding how modifications influence the compound's ability to cross cell membranes.
Bioactivity Profiling Analysis of the frequency of reported biological targets for benzonitrile derivatives in databases like ChEMBL.Identifying common mechanisms of action and potential new applications.
Toxicity Patterns Examining the relationship between specific substitution patterns and reported toxicity data.Guiding the design of safer compounds by avoiding toxicophores.
Patent Landscape Analysis Mining patent databases for the prevalence and types of benzonitrile derivatives in different application areas.Assessing the novelty and intellectual property landscape for new derivatives.

By leveraging these cheminformatics and database mining approaches, researchers can gain a deeper understanding of the chemical space around this compound, predict its behavior, and guide the design of new molecules with optimized properties.

Potential Applications and Broader Research Impact in Chemical Science

Role as a Versatile Building Block in Advanced Organic Synthesis

The dual functionality of 3-(2-chloroethoxy)benzonitrile provides multiple avenues for its use as a scaffold in the construction of more complex molecular structures. The nitrile group can be transformed into various functional groups, while the chloroethoxy chain is susceptible to nucleophilic substitution, enabling the introduction of diverse substituents.

Benzonitrile (B105546) derivatives are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The nitrile functionality can participate in cyclization reactions to form rings such as quinazolines, pyridines, and pyrimidines. For instance, the reaction of a benzonitrile with an appropriate binucleophile can lead to the formation of a fused heterocyclic system.

While specific examples utilizing this compound are not readily found in peer-reviewed literature, one can envision its application in the synthesis of novel heterocyclic frameworks. The chloroethoxy group could be either a passive substituent during the initial heterocycle formation or an active participant. In a potential synthetic route, the nitrile group could first be converted to an amidine, which could then react with a suitable partner to form a pyrimidine ring. The chloroethoxy side chain could subsequently be modified to introduce additional functionality or to participate in a secondary intramolecular cyclization, leading to more complex, polycyclic systems.

Table 1: Potential Heterocyclic Scaffolds from Benzonitrile Derivatives

Heterocycle ClassGeneral Synthetic Approach from Benzonitriles
QuinazolinesCondensation with 2-aminobenzaldehydes or related compounds.
PyrimidinesCyclocondensation with compounds containing a C-N-C fragment.
TriazinesCyclotrimerization of the nitrile groups.
BenzofuransWhile not a direct product from the nitrile, the ether linkage could be part of a strategy to form a furan ring fused to the benzene (B151609).

The ability to sequentially or concurrently modify the two reactive sites of this compound makes it a valuable intermediate for building intricate molecular designs. The chloroethoxy group allows for the attachment of various molecular fragments through nucleophilic substitution reactions. For example, reaction with amines, alcohols, or thiols would lead to the corresponding aminoethoxy, alkoxyethoxy, or alkylthioethoxy derivatives.

These derivatives, now bearing a new functional group, could then undergo further transformations at the nitrile position. For example, reduction of the nitrile to an amine would provide a key intermediate for the synthesis of polyamides or other polymers. Alternatively, hydrolysis of the nitrile to a carboxylic acid would open up another set of synthetic possibilities, including esterification and amidation. This step-wise functionalization is a powerful strategy for the controlled assembly of complex molecules.

Contributions to Ligand Design and Catalyst Development in Organic Reactions

Benzonitrile and its derivatives have been explored as ligands in coordination chemistry and catalysis. The nitrile nitrogen possesses a lone pair of electrons that can coordinate to a metal center. The electronic properties of the benzonitrile ligand can be tuned by the substituents on the aromatic ring. The presence of the ether oxygen in the chloroethoxy group of this compound could potentially allow for bidentate coordination to a metal center, forming a stable chelate ring.

Such chelating ligands often impart enhanced stability and unique reactivity to metal catalysts. While there is no specific literature detailing the use of this compound in this context, its structure suggests potential. For example, after substitution of the chloride with a coordinating group (e.g., a phosphine or another nitrogen-based ligand), the resulting molecule could act as a bidentate or even a tridentate ligand. These types of ligands are highly sought after in the development of catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

Exploratory Research in Medicinal Chemistry

The benzonitrile moiety is a common feature in many biologically active compounds and approved drugs. It can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions with biological targets. The ether linkage is also a common motif in medicinal chemistry, often contributing to improved pharmacokinetic properties.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. rti.org Derivatives of this compound would be valuable tools for such studies. By systematically replacing the chlorine atom with a diverse set of functional groups, a library of compounds could be generated.

For example, a series of amine derivatives could be synthesized to explore the impact of basicity and hydrogen bonding potential on biological activity. Similarly, a range of ether and thioether derivatives could be prepared to probe the influence of lipophilicity and steric bulk. The biological data obtained from these compounds would allow for the development of a SAR model, guiding the design of more potent and selective drug candidates.

Table 2: Potential Modifications of this compound for SAR Studies

Position of ModificationExample Functional Groups to IntroducePotential Properties to Modulate
Chloroethoxy side chainAmines, Alcohols, Thiols, AzidesPolarity, Hydrogen bonding, Lipophilicity, Steric bulk
Nitrile groupAmine, Carboxylic acid, TetrazoleBasicity, Acidity, Hydrogen bonding, Bioisosteric replacement
Aromatic ringHalogens, Alkyl groups, Methoxy groupsElectronic properties, Lipophilicity, Metabolism

Molecular modeling techniques, such as molecular docking, are powerful tools for investigating the potential interactions between a small molecule and a biological target at the atomic level. ukm.my These studies can predict the binding mode of a compound and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding affinity.

Derivatives of this compound could be docked into the active sites of various enzymes or receptors to generate hypotheses about their potential biological targets. For instance, the benzonitrile group might interact with a specific amino acid residue in an enzyme's active site, while the modified ether side chain could occupy a nearby hydrophobic pocket. These computational insights can guide the selection of compounds for biological testing and provide a rationale for observed SAR trends.

Emerging Roles in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, which features a reactive chloroethoxy group and an electronically significant nitrile moiety on an aromatic core, positions it as a versatile precursor for advanced materials. Its structure allows for integration into polymeric backbones and for the synthesis of materials with tailored electronic and optical properties, suggesting emerging applications in materials science and polymer chemistry.

Precursors for Polymer and Resin Production

The molecular architecture of this compound makes it a promising candidate for the synthesis of high-performance polymers, particularly polyethers and cross-linked resins. The terminal chlorine atom on the ethoxy side-chain is a reactive site susceptible to nucleophilic substitution, which is a cornerstone of many polycondensation reactions.

Specifically, this compound can serve as a monomer in Williamson ether-type syntheses. In this process, the chloroethoxy group can react with a bisphenolic comonomer under basic conditions to form a poly(arylene ether). This class of polymers is renowned for its excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of the benzonitrile group into the polymer backbone would be expected to enhance polarity, potentially improving adhesion and modifying the dielectric properties of the resulting material.

Furthermore, the nitrile group (-C≡N) itself is a valuable functional handle for creating advanced resin systems. Nitrile-containing monomers can undergo cyclotrimerization at elevated temperatures, often catalyzed by metals, to form highly stable, cross-linked poly(triazine) networks. These thermosetting resins are characterized by exceptional thermal and oxidative stability, low flammability, and high char yields, making them suitable for applications in aerospace composites and high-temperature adhesives.

While specific experimental data on the polymerization of this compound is not extensively detailed in the available literature, the properties of analogous aromatic polyethers can provide a benchmark for the expected performance.

Table 1: Thermal Properties of Analogous Aromatic Polyethers This table presents data for structurally related poly(arylene ether)s to illustrate the typical thermal properties achievable for this class of polymers.

Polymer Structure BaseGlass Transition Temperature (Tg)Decomposition Temperature (Td, 5% weight loss)Reference System
Bisphenol A - based Poly(arylene ether)180-210 °C> 450 °CGeneral High-Performance Polymers
Phenolphthalein-based Poly(arylene ether sulfone)285 °C520 °CCardo Polymers
Perfluorocyclohexenyl Aryl Ether Polymer140-190 °C> 400 °CFluoropolymers researchgate.net

Materials for Optoelectronic and Functional Device Applications

The benzonitrile functional group is a well-established component in the design of organic materials for optoelectronics. Its strong electron-withdrawing nature allows it to function as an acceptor unit in donor-acceptor (D-A) type molecules, which are fundamental to many functional organic devices.

Incorporating this compound into larger molecular or polymeric systems could yield materials for applications such as:

Organic Light-Emitting Diodes (OLEDs): The benzonitrile moiety can be part of a host or emissive layer material. In D-A systems, it helps to tune the HOMO/LUMO energy levels, which can control the emission color and improve charge injection and transport properties. Materials featuring benzonitrile derivatives have been investigated for their thermally activated delayed fluorescence (TADF) properties, which can lead to highly efficient OLEDs.

Non-Linear Optical (NLO) Materials: The significant dipole moment and hyperpolarizability of D-A molecules containing benzonitrile groups make them candidates for NLO applications, such as frequency doubling or optical switching.

Functional Dielectrics: The high polarity imparted by the nitrile group can be exploited in the design of polymer dielectrics for capacitors or organic field-effect transistors (OFETs).

The chloroethoxy group provides a convenient point of attachment to covalently bond the benzonitrile unit to other chromophores or polymer backbones, offering a route to side-chain functionalized polymers or main-chain D-A copolymers with desirable processing characteristics.

Specific performance data for devices incorporating this compound are not available; however, the performance of other devices based on benzonitrile derivatives illustrates their potential in this field.

Table 2: Illustrative Performance Metrics of Optoelectronic Devices Incorporating Benzonitrile Derivatives This table provides representative performance data from published studies on various benzonitrile-containing materials to serve as a reference for their potential in optoelectronic applications.

Device TypeBenzonitrile Derivative ClassKey Performance MetricValueReference System
OLEDDonor-Acceptor Fluorinated BenzonitrileMaximum External Quantum Efficiency (EQE)Up to 20%TADF Emitters
OLEDSpiro-fluorene/Benzimidazole DerivativeMaximum Brightness (Lmax)> 51,000 cd/m²Bluish-Green Emitters researchgate.net
Optical AmplifierDoped Film WaveguideOptical Gain3.3 dB/cmErbium-doped Chromophore researchgate.net

Future Research Directions and Unexplored Avenues for 3 2 Chloroethoxy Benzonitrile

Development of Novel and Environmentally Sustainable Synthetic Routes

The synthesis of 3-(2-Chloroethoxy)benzonitrile is not extensively documented, presenting an opportunity for the development of new and sustainable synthetic methods. Current approaches to similar compounds often rely on traditional methods that may involve harsh conditions or generate significant waste. Future research could focus on greener alternatives.

One potential sustainable route could involve a Williamson ether synthesis under phase-transfer catalysis (PTC). This method can enhance reaction rates and yields while using more environmentally benign solvents and lower temperatures. Another promising avenue is the use of flow chemistry, which offers precise control over reaction parameters, improved safety, and easier scalability.

Biocatalysis represents a frontier in the sustainable synthesis of aromatic nitriles. nih.gov While not yet applied to this compound specifically, engineered enzymes such as aldoxime dehydratases could be developed to convert a corresponding aldoxime precursor into the nitrile under mild, aqueous conditions, thereby avoiding hazardous reagents and byproducts. nih.gov

Proposed Synthetic RouteKey FeaturesPotential Advantages
Phase-Transfer CatalysisUse of a phase-transfer catalyst to facilitate the reaction between 3-hydroxybenzonitrile and 1-bromo-2-chloroethane (B52838).Milder reaction conditions, reduced solvent usage, potentially higher yields.
Flow ChemistryContinuous reaction of starting materials in a microreactor.Enhanced safety, precise process control, easy scalability, improved yield.
BiocatalysisEnzymatic conversion of a precursor, such as 3-(2-chloroethoxy)benzaldoxime.Environmentally friendly, high selectivity, mild reaction conditions.

Expansion of Catalytic Applications Beyond Current Scope

The catalytic applications of this compound have not been reported. However, its molecular structure, featuring a nitrile group and a chloroalkoxy side chain, suggests several potential uses as a catalyst or a ligand in catalysis.

The nitrogen atom of the nitrile group possesses a lone pair of electrons that could coordinate to metal centers, making it a candidate for use as a ligand in transition metal catalysis. The electronic properties of the benzonitrile (B105546) ring, influenced by the 3-(2-chloroethoxy) substituent, could modulate the catalytic activity of the metal complex.

Furthermore, the terminal chlorine atom in the ethoxy chain offers a site for further functionalization. This could allow for the immobilization of the molecule onto a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. Such supported catalysts are highly desirable for industrial applications due to their cost-effectiveness and reduced environmental impact.

Investigation of New Reactivity Profiles and Transformation Pathways

The reactivity of this compound is another area ripe for exploration. The nitrile group is a versatile functional group that can undergo a variety of transformations. nih.gov For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic compounds. nih.gov The presence of the chloroethoxy group could influence the reactivity of the nitrile through electronic effects.

The chloroethoxy side chain itself presents multiple reaction possibilities. The chlorine atom is a leaving group, making it susceptible to nucleophilic substitution reactions. This would allow for the introduction of a wide range of other functional groups, leading to the synthesis of novel derivatives with potentially interesting biological or material properties.

Additionally, the ether linkage could be cleaved under certain conditions, providing another pathway for chemical modification. Understanding the interplay between the reactivity of the nitrile group and the chloroethoxy side chain will be crucial for unlocking the synthetic potential of this molecule.

Integration of Advanced Computational Modeling for Accelerated Discovery and Predictive Chemistry

Advanced computational modeling can play a pivotal role in accelerating the discovery and development of applications for this compound. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict a variety of molecular properties. mdpi.com

Computational studies can be used to:

Elucidate Reaction Mechanisms: Modeling potential synthetic routes can provide insights into reaction barriers and intermediates, helping to optimize reaction conditions.

Predict Spectroscopic Properties: Calculation of NMR, IR, and UV-Vis spectra can aid in the characterization of the molecule and its derivatives.

Determine Electronic Structure: Understanding the distribution of electrons in the molecule can help predict its reactivity and potential for use in electronic materials. pku.edu.cn

Screen for Potential Biological Activity: Molecular docking simulations could be used to predict the binding affinity of this compound and its derivatives to various biological targets.

By providing a theoretical framework for understanding the properties and reactivity of this compound, computational chemistry can guide experimental efforts, saving time and resources in the exploration of this promising but understudied chemical compound.

Q & A

Basic Questions

What synthetic strategies are recommended for preparing 3-(2-Chloroethoxy)benzonitrile with high purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution of a chloroethoxy group onto a benzonitrile scaffold. A feasible route includes:

  • Step 1: Reacting 3-hydroxybenzonitrile with 1,2-dichloroethane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-chloroethoxy group via an SN2 mechanism.
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.
  • Validation: Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H NMR (e.g., δ ~4.5 ppm for -OCH₂CH₂Cl protons) .

How can spectroscopic techniques distinguish this compound from structural analogs?

Methodological Answer:

  • FT-IR: Identify the nitrile group (~2220 cm⁻¹) and ether C-O-C stretch (~1250 cm⁻¹). The chloroethoxy group shows C-Cl stretch at ~650 cm⁻¹.
  • 1H^1H NMR: Key signals include:
    • Aromatic protons (δ 7.3–7.8 ppm, integration for 4H).
    • -OCH₂CH₂Cl protons as a triplet (δ ~4.5 ppm, J = 6 Hz) and a quartet (δ ~3.8 ppm).
  • MS (EI): Molecular ion peak at m/z 195 (C₉H₈ClNO⁺) with fragmentation patterns consistent with loss of Cl (m/z 160) .

Advanced Research Questions

How do computational methods (DFT, NBO) elucidate the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-311++G(d,p) to optimize geometry and compute frontier molecular orbitals (FMOs). The nitrile group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilicity.
  • NBO Analysis: Quantify hyperconjugation between the nitrile group and the aromatic ring (e.g., π(C≡N) → π*(C-C) delocalization). Chloroethoxy substituents induce steric effects, altering torsional angles (~120° for O-CH₂-CH₂-Cl) .
  • Reactivity Predictors: Fukui indices identify electrophilic sites (e.g., nitrile carbon) for nucleophilic attack, validated by experimental alkylation studies .

What experimental and computational approaches resolve contradictions in reaction yields during derivatization?

Methodological Answer:

  • Contradiction Example: Discrepancies in Suzuki-Miyaura coupling yields (40–80%) due to steric hindrance from the chloroethoxy group.
  • Resolution Workflow:
    • Kinetic Studies: Monitor reaction progress via in-situ 1H^1H NMR to identify rate-limiting steps (e.g., oxidative addition of Pd catalyst).
    • DFT Transition-State Modeling: Calculate activation barriers for aryl halide intermediates. Chloroethoxy groups increase steric energy by ~5 kcal/mol versus methoxy analogs.
    • Optimization: Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates, improving yields to >75% .

How is this compound applied in OLED material development?

Methodological Answer:

  • Role as a Precursor: The nitrile group facilitates coordination to metal centers (e.g., Ir(III) in phosphorescent emitters), while the chloroethoxy side chain enhances solubility for spin-coating processes.
  • Synthetic Pathway:
    • React with carbazole derivatives via Ullmann coupling to form TADF (thermally activated delayed fluorescence) emitters.
    • Characterize photophysical properties: PLQY (photoluminescence quantum yield) >60% in doped films, λₑₘ ~450 nm .
  • Device Integration: Test in multilayer OLEDs with ITO/PEDOT:PSS/EML/TPBi/LiF/Al architecture, achieving EQE (external quantum efficiency) of 12% .

What are the challenges in analyzing degradation pathways under thermal stress?

Methodological Answer:

  • Degradation Mechanisms: Thermal gravimetric analysis (TGA) reveals mass loss at >200°C, attributed to cleavage of the chloroethoxy group (HCl elimination) and nitrile cyclization.
  • Analytical Workflow:
    • GC-MS: Identify volatile byproducts (e.g., chlorinated ethane).
    • Solid-State NMR: Detect polymeric residues from nitrile trimerization.
    • Computational MD Simulations: Model bond dissociation energies (BDEs) to predict degradation thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.